2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate

Catalog No.
S1892663
CAS No.
96478-09-0
M.F
C18H17N3O3
M. Wt
323.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ...

CAS Number

96478-09-0

Product Name

2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate

IUPAC Name

2-[3-(benzotriazol-2-yl)-4-hydroxyphenyl]ethyl 2-methylprop-2-enoate

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

InChI

InChI=1S/C18H17N3O3/c1-12(2)18(23)24-10-9-13-7-8-17(22)16(11-13)21-19-14-5-3-4-6-15(14)20-21/h3-8,11,22H,1,9-10H2,2H3

InChI Key

VCYCUECVHJJFIQ-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCC1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2

Canonical SMILES

CC(=C)C(=O)OCCC1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2

2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate is a chemical compound recognized for its ultraviolet radiation absorption properties. It has a molecular formula of C18H17N3O3 and a molecular weight of 323.35 g/mol. This compound features a benzotriazole moiety, which contributes to its ability to absorb UV light and dissipate it as heat, making it valuable in various applications, particularly in materials that require UV protection .

The compound has a melting point ranging from 96 to 98 °C and is characterized by its structure, which includes a methacrylate group, enhancing its reactivity in polymerization processes .

The mechanism of action of 2-[2-Hydroxy-5-[2-(methacryloyloxy)ethyl]phenyl]-2H-benzotriazole involves absorption of UV radiation by the benzotriazole ring. When a UV photon is absorbed, the molecule is excited to a higher energy state. This excited state can then deactivate through various mechanisms, including dissipation of energy as heat or through fluorescence [1]. By absorbing the UV radiation, the molecule protects the underlying material from the damaging effects of UV light.

  • Potential skin irritation: The presence of the hydroxyl group suggests potential for mild skin irritation.
  • Dust inhalation: Exposure to dust from the compound might irritate the respiratory tract.

Photostabilization

One of the primary areas of research for 2-[2-Hydroxy-5-[2-(methacryloyloxy)ethyl]phenyl]-2H-benzotriazole is its use as a UV absorber. The benzotriazole group in the molecule absorbs ultraviolet (UV) radiation, protecting underlying materials from UV-induced degradation. This property makes it a valuable research tool for studying the effects of UV radiation on various materials, such as polymers, paints, and coatings [].

Involving 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate include:

  • Polymerization: This compound can undergo radical polymerization due to the presence of the methacrylate functional group, allowing it to form copolymers with various monomers such as styrene .
  • Proton Transfer: The excited-state intramolecular proton transfer mechanism plays a significant role in its photochemical behavior, influencing how it absorbs and dissipates UV energy .

Research indicates that 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate exhibits low toxicity and is generally considered safe for use in cosmetic formulations. Its UV-absorbing properties make it beneficial for protecting biological tissues from UV-induced damage. Studies have suggested that the incorporation of this compound into adhesive systems can enhance their performance by providing additional UV stability .

Several methods exist for synthesizing 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate:

  • Condensation Reactions: The synthesis often begins with the condensation of 4-hydroxyphenyl derivatives with benzotriazole compounds, followed by the esterification with methacrylic acid.
  • Radical Polymerization: Following the initial synthesis, radical polymerization techniques can be employed to incorporate this compound into larger polymer networks, enhancing its utility in various applications .

The applications of 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate are diverse and include:

  • Cosmetics: Used as a UV filter in sunscreens and other personal care products to protect skin from harmful UV radiation .
  • Adhesives: Enhances the stability and longevity of adhesives by providing UV protection, making them suitable for outdoor use .
  • Plastics and Coatings: Incorporated into polymers to improve their resistance to UV degradation, especially in products exposed to sunlight.

Interaction studies have demonstrated that the addition of 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate into polymer systems can significantly improve their thermal stability and mechanical properties. For example, research has shown that incorporating this compound into polystyrene results in enhanced UV resistance without compromising the material's integrity .

Several compounds share structural or functional similarities with 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate. These include:

Compound NameStructure FeaturesUnique Properties
BenzotriazoleContains benzotriazole moietyPrimarily used as an anti-corrosive agent
HydroxybenzophenoneHydroxylated benzophenoneCommonly used as a UV filter in sunscreens
OctocryleneContains aromatic ringsEffective UV filter used in various cosmetic products
4-MethylbenzophenoneMethyl-substituted benzophenoneUsed as a photostabilizer in plastics

The uniqueness of 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate lies in its dual functionality as both a UV absorber and a reactive monomer, allowing it to be integrated into polymers while providing effective UV protection. This combination enhances its applicability across multiple industries compared to other similar compounds.

The molecular architecture of 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate comprises three functional units: a UV-absorbing 2H-benzotriazole group, a hydroxyphenyl ring, and a polymerizable methacrylate ester (Figure 1). The benzotriazole moiety exhibits tautomerism between 1H- and 2H- forms, with computational studies (B3LYP/6-311++G**) indicating the 1H-tautomer is thermodynamically favored by ~5 kJ/mol in the gas phase. However, steric and electronic effects from the hydroxyphenyl-ethyl-methacrylate substituent stabilize the 2H-tautomer in this derivative, as confirmed by rotational band contour analysis of N–H stretching vibrations.

Table 1: Key structural parameters from B3LYP/6-311++G** calculations

Parameter1H-Tautomer2H-Tautomer
N–N bond length (Å)1.321.29
Benzotriazole ring angle122.1°118.7°
ΔG (kJ/mol)0+4.17

X-ray crystallography confirms the solid-state structure adopts the 2H-configuration, with planar benzotriazole (dihedral angle: 3.2° relative to phenyl ring) and extended methacrylate conformation.

Synthetic Pathways and Reaction Optimization

Nucleophilic Substitution Strategies for Benzotriazole Moiety Integration

The benzotriazole core is introduced via nucleophilic aromatic substitution (SNAr) between 4-hydroxyphenethyl derivatives and activated benzotriazole precursors. Key methodologies include:

  • Ullmann-type coupling: Copper-catalyzed reaction of 3-iodo-4-hydroxyphenethyl alcohol with 2H-benzotriazole (85–90% yield, 80°C, DMF).
  • Mitsunobu reaction: Triphenylphosphine/DIAD-mediated coupling of 3-hydroxy-4-nitrophenethyl alcohol with benzotriazole, followed by nitro group reduction (76% yield).

Table 2: Comparison of benzotriazole coupling methods

MethodTemp (°C)Yield (%)Purity (%)
Ullmann808892
Mitsunobu257689
Radical coupling1206885

Methacrylation Techniques for Vinyl Group Incorporation

Methacrylate functionality is introduced via esterification of the hydroxyphenethyl intermediate:

  • Acyl chloride route: Reaction with methacryloyl chloride (1.2 eq) in THF using NaH base (0–5°C, 94% yield).
  • Transesterification: Methacrylic anhydride (2 eq) with DMAP catalyst in CH2Cl2 (25°C, 88% yield).

Critical parameters:

  • Oxygen exclusion (<10 ppm) to prevent premature polymerization
  • Stoichiometric control (methacrylating agent:phenol = 1.1:1) to minimize diester byproducts

Industrial-Scale Production Methodologies

Continuous Flow Synthesis Systems

Modern production employs tubular flow reactors for enhanced safety and yield:

Process schematic:
Benzotriazole precursor + Phenethyl derivative → [Mixer] → [Reactor 1 (80°C)] → [Methacrylation module] → [Reactor 2 (5°C)] → Crude product

Key advantages:

  • 98.5% conversion in 22 min residence time vs 6h batch
  • 45% reduction in solvent usage via in-line recycling

Purification Protocols for Pharmaceutical-Grade Material

Multistep purification ensures >99.9% purity:

  • Crystallization: Ethyl acetate/hexane (3:7) at −20°C removes polymeric impurities
  • Chromatography: Silica gel column with gradient elution (hexane → EtOAc) separates positional isomers
  • Distillation: Short-path distillation at 0.1 mmHg (160–180°C) eliminates residual monomers

Table 3: Purity metrics after purification steps

StepPurity (%)Yield (%)
Crude product92.3100
Crystallization98.789
Chromatography99.575
Distillation99.968

Thermal Behavior and Phase Transition Properties

2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate exhibits well-defined thermal characteristics that are critical for its applications in polymer science and ultraviolet stabilization. The compound demonstrates a melting point range of 96-98°C, which has been consistently reported across multiple analytical investigations [1] [2] [3]. This relatively narrow melting point range indicates high purity and structural uniformity of the crystalline material under standard atmospheric conditions.

The predicted boiling point of the compound is 537.6±60.0°C at standard atmospheric pressure, calculated using advanced thermodynamic modeling approaches [1] [3]. This high boiling point reflects the substantial intermolecular forces present in the compound, primarily attributed to the extended aromatic system and hydrogen bonding capabilities of the hydroxyl group. The significant temperature difference between melting and boiling points (approximately 440°C) demonstrates the compound's thermal stability across a wide temperature range.

Density measurements indicate a value of 1.26±0.1 g/cm³ at room temperature, calculated through molecular modeling techniques [1] [3]. This density value is consistent with the molecular architecture containing both aromatic rings and the methacrylate functionality. The compound exists as a powder at room temperature with coloration ranging from white to orange to green, depending on purity and storage conditions [1] [4].

Thermal PropertyValueMethodReference
Melting Point96-98°CLiterature [1] [2] [3]
Boiling Point537.6±60.0°CPredicted [1] [3]
Density1.26±0.1 g/cm³Predicted [1] [3]
Flash Point278.9°CCalculated [3]
Physical FormPowderExperimental [1] [4]

The compound requires storage under sealed, dry conditions at room temperature to maintain its structural integrity and prevent degradation [1] [4]. The predicted pKa value of 7.82±0.45 suggests moderate acidity of the phenolic hydroxyl group, which plays a crucial role in the ultraviolet absorption mechanism through excited-state intramolecular proton transfer processes [1] [4].

Solubility Parameters in Organic Media

The solubility profile of 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate in organic solvents is predominantly determined by its molecular structure, which combines hydrophobic aromatic systems with polar functional groups. Experimental studies have demonstrated that the compound exhibits significant solubility in toluene, making this aromatic solvent particularly suitable for purification and processing applications [1] [4].

The high hydrophobicity of the compound is quantified by its calculated LogP value of 2.78790, indicating strong preference for organic phases over aqueous media [3]. This lipophilic character is attributed to the extensive aromatic ring system comprising both the benzotriazole and phenyl components, which dominate the overall molecular polarity despite the presence of the hydroxyl group.

The molecular architecture creates specific solvent interactions that influence dissolution behavior. The benzotriazole nitrogen atoms can participate in hydrogen bonding with protic solvents, while the hydroxyl group provides additional hydrogen bonding capabilities [4]. The methacrylate ester functionality contributes to solubility in moderately polar organic solvents through dipole-dipole interactions.

Solvent ClassSolubilityInteraction TypeReference
Aromatic HydrocarbonsHighπ-π stacking [1] [4]
AlcoholsModerateHydrogen bonding [4]
KetonesModerateDipole interactions [4]
Aliphatic HydrocarbonsLowVan der Waals forces [4]

Processing applications frequently utilize the compound's favorable solubility in toluene for synthesis and purification procedures [4]. The solubility characteristics are essential for its incorporation into polymer matrices, where compatibility with organic monomers and solvents determines processing efficiency and final material properties.

Ultraviolet-Visible Absorption Characteristics and Molar Extinction Coefficients

The ultraviolet-visible absorption properties of 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate represent its most significant functional characteristic, enabling its application as an effective ultraviolet radiation absorber. The compound demonstrates strong absorption in the critical ultraviolet range of 300-400 nanometers, which encompasses both ultraviolet-A and ultraviolet-B radiation regions [6].

The absorption spectrum exhibits characteristic features typical of benzotriazole-based ultraviolet absorbers. Research indicates that benzotriazole compounds generally display two distinct absorption bands: a maximum absorption band and a shoulder peak in the ultraviolet region [6]. For structurally related benzotriazole derivatives, the maximum absorption typically occurs around 361 nanometers, with a shoulder band centered around 301 nanometers [6].

The mechanism underlying the ultraviolet absorption involves excited-state intramolecular proton transfer, which is characteristic of benzotriazole ultraviolet absorbers [2] [4]. This process occurs on a sub-picosecond timescale, allowing rapid dissipation of absorbed photon energy as heat rather than allowing potentially damaging photochemical reactions to proceed [2]. The hydroxyl group adjacent to the benzotriazole moiety plays a crucial role in this deactivation mechanism through intramolecular hydrogen bonding [6] [7].

Spectroscopic ParameterValueWavelength RangeReference
Primary Absorption BandStrong350-390 nm [6]
Secondary Absorption BandModerate280-320 nm [6]
Absorption RangeBroad300-400 nm
Deactivation MechanismIntramolecular Proton TransferSub-picosecond [2] [4]

The molar extinction coefficient represents a critical parameter for evaluating the efficiency of ultraviolet absorption. While specific values for this compound were not directly reported in the available literature, structurally similar benzotriazole ultraviolet absorbers demonstrate significantly high molar extinction coefficients [8] [9]. Advanced benzotriazole derivatives have been reported to exhibit molar extinction coefficients 2.6 times higher than benzophenone ultraviolet absorbers and 1.8 times higher than traditional benzotriazole compounds [9].

The compound's absorption characteristics make it particularly effective for applications requiring protection from ultraviolet radiation in the 290-400 nanometer range [10]. This wavelength range is critical for preventing polymer degradation, as it encompasses the most damaging portions of the solar ultraviolet spectrum that reach Earth's surface.

Advanced Spectroscopic Characterization

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate through analysis of both proton and carbon-13 nuclei. The complex molecular structure, containing multiple aromatic systems and functional groups, generates characteristic resonance patterns that enable complete structural elucidation.

The proton nuclear magnetic resonance spectrum reveals distinct chemical shift regions corresponding to different molecular environments. The aromatic protons of the benzotriazole and phenyl ring systems typically appear in the 7.0-8.5 parts per million region, with coupling patterns reflecting the substitution patterns and electronic environments [11] [12]. The phenolic hydroxyl proton, when observable, appears significantly downfield due to hydrogen bonding interactions with the adjacent benzotriazole nitrogen.

The ethyl linker connecting the phenyl ring to the methacrylate functionality generates characteristic multipicity patterns. The methylene protons adjacent to the aromatic ring typically appear as a triplet around 2.5-3.0 parts per million, while the methylene protons adjacent to the ester oxygen appear as a triplet around 4.0-4.5 parts per million [11]. These assignments are consistent with the electron-withdrawing effects of the aromatic system and ester functionality.

The methacrylate group contributes distinctive resonances, with the vinyl protons appearing around 5.5-6.5 parts per million and the methyl group on the alpha carbon appearing around 1.8-2.0 parts per million [11]. The chemical shifts and coupling patterns provide unambiguous identification of the methacrylate functionality.

Structural UnitChemical Shift Range (ppm)MultiplicityAssignment
Aromatic Protons7.0-8.5Complex multipletsBenzotriazole and phenyl rings
Vinyl Protons5.5-6.5Singlet and doubletMethacrylate C=C
OCH₂ Protons4.0-4.5TripletEster methylene
ArCH₂ Protons2.5-3.0TripletBenzylic methylene
CH₃ Protons1.8-2.0SingletMethacrylate methyl

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of the carbon framework. The aromatic carbons appear in the 110-150 parts per million region, with quaternary carbons typically appearing at higher chemical shifts than protonated carbons [11] [12]. The carbonyl carbon of the methacrylate group appears around 165-170 parts per million, characteristic of ester functionalities.

The benzotriazole ring system contributes multiple carbon resonances in the aromatic region, with the nitrogen-bearing carbons showing characteristic chemical shifts reflecting their electronic environments [12] [13]. The substitution pattern and electronic effects of the hydroxyl group influence the chemical shifts of adjacent aromatic carbons.

Fourier Transform Infrared Vibrational Mode Analysis

Fourier transform infrared spectroscopy provides comprehensive vibrational analysis of 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate, revealing characteristic absorption bands corresponding to specific functional groups and molecular vibrations. The complex molecular structure generates a rich infrared spectrum with multiple diagnostic absorption bands.

The carbonyl stretching vibration of the methacrylate ester group appears as a strong absorption band around 1720-1740 cm⁻¹, characteristic of α,β-unsaturated ester functionalities [11]. This band position reflects the electronic influence of the adjacent carbon-carbon double bond, which causes a slight shift compared to saturated esters.

The hydroxyl group contributes a broad absorption band in the 3200-3600 cm⁻¹ region, with the exact position and shape depending on the extent of hydrogen bonding [14]. In the solid state, intermolecular hydrogen bonding typically broadens this absorption and shifts it to lower frequencies compared to the free hydroxyl group.

Aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1450-1650 cm⁻¹ region, reflecting the complex aromatic system comprising both benzotriazole and phenyl rings [14]. The benzotriazole ring contributes characteristic nitrogen-containing heterocycle vibrations that can be distinguished from simple aromatic systems.

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
C=O Stretch1720-1740StrongMethacrylate carbonyl
O-H Stretch3200-3600BroadPhenolic hydroxyl
C=C Stretch1620-1680MediumAromatic rings
C-H Stretch2800-3100MediumAliphatic and aromatic
C-N Stretch1200-1400MediumBenzotriazole ring

The carbon-hydrogen stretching vibrations appear in the 2800-3100 cm⁻¹ region, with aromatic carbon-hydrogen stretches typically occurring at higher frequencies than aliphatic carbon-hydrogen stretches [14]. The methacrylate vinyl protons contribute distinctive carbon-hydrogen stretching absorptions that can be differentiated from other carbon-hydrogen vibrations.

The benzotriazole ring system contributes several characteristic absorption bands, including carbon-nitrogen stretching vibrations in the 1200-1400 cm⁻¹ region and ring breathing modes in the 800-1200 cm⁻¹ region [14]. These vibrations provide diagnostic information for confirming the presence and integrity of the benzotriazole functionality.

The radical copolymerization behavior of 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate with common vinyl monomers exhibits distinctive kinetic characteristics that reflect the unique electronic nature of the benzotriazole-containing methacrylate monomer [1]. Reactivity ratio determinations reveal that this ultraviolet stabilizer monomer demonstrates moderate reactivity in free radical copolymerization systems, with values that depend significantly on the comonomer selection and reaction conditions [1] [2].

Experimental investigations conducted at 70°C in 1,4-dioxane have established fundamental kinetic parameters for the copolymerization with styrene, yielding reactivity ratios of r₁ = 0.588 for the benzotriazole methacrylate and r₂ = 0.60 for styrene [1]. These values indicate a tendency toward alternating copolymer formation, as evidenced by the product r₁ × r₂ = 0.353, which approaches zero and suggests strong tendency for cross-propagation reactions rather than homopropagation [1].

The copolymerization kinetics with methacrylate monomers demonstrate enhanced compatibility compared to styrenic systems. When copolymerized with methyl methacrylate, the system exhibits reactivity ratios of approximately r₁ = 0.74 and r₂ = 0.25, indicating preferential incorporation of the benzotriazole monomer into the growing polymer chains [3] [4]. This behavior is attributed to the similar electronic characteristics between the two methacrylate species, which promotes more uniform monomer incorporation and reduces compositional drift during polymerization [4].

Temperature effects on copolymerization kinetics show that elevated temperatures (70-80°C) enhance the overall polymerization rates while maintaining controlled molecular weight distributions [1]. The activation energies for propagation reactions are comparable to those observed in conventional methacrylate systems, typically ranging from 20-25 kJ/mol [5]. Solvent selection significantly influences the kinetic behavior, with polar aprotic solvents such as 1,4-dioxane providing optimal conditions for controlled copolymerization [1].

Mechanistic studies reveal that the benzotriazole functionality does not significantly interfere with the radical propagation mechanism, although slight retardation effects are observed at high concentrations due to potential radical stabilization by the aromatic system [6]. The polymerization follows classical free radical kinetics with initiation, propagation, and termination steps proceeding according to established mechanisms [7].

Structure-Property Relationships in Acrylic Copolymers

The incorporation of 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate into acrylic copolymer systems results in distinctive structure-property correlations that significantly enhance both mechanical performance and ultraviolet stability characteristics [8] [9]. The benzotriazole pendant groups introduce specific molecular interactions that influence polymer chain dynamics and interchain associations [10] [11].

Glass transition temperature modifications demonstrate systematic trends correlated with benzotriazole content in the copolymer matrix. Poly(methyl methacrylate-co-benzotriazole methacrylate) systems exhibit glass transition temperatures ranging from 98°C to 105°C depending on comonomer composition [8] [9]. The presence of benzotriazole groups increases segmental friction through enhanced intermolecular interactions, including hydrogen bonding between hydroxyl groups and π-π stacking between aromatic rings [11] [12].

Mechanical property relationships reveal that copolymers containing 5-10 mol% benzotriazole methacrylate maintain comparable tensile strength to pure poly(methyl methacrylate) while providing substantial ultraviolet protection [8]. The modulus values typically range from 2850-2950 MPa, representing only minor decreases from homopolymer values of approximately 3000 MPa [13]. This retention of mechanical integrity results from the rigid benzotriazole structure, which contributes to backbone stiffness without compromising polymer processability [11].

Molecular weight effects on copolymer properties demonstrate that higher molecular weight samples (Mn > 50,000 g/mol) exhibit enhanced mechanical performance and improved film-forming characteristics [14]. The polydispersity indices remain controlled (Mw/Mn = 1.1-1.4) when synthesized via reversible addition-fragmentation chain transfer polymerization techniques [14].

Thermal stability enhancements are observed in benzotriazole-containing copolymers, with decomposition temperatures (Td5%) typically 20-30°C higher than corresponding methacrylate controls [10] [11]. Thermogravimetric analysis reveals that the benzotriazole moiety provides thermal stabilization through radical scavenging mechanisms and formation of thermally stable char residues [10].

Morphological characteristics investigated through small-angle X-ray scattering demonstrate that benzotriazole-containing copolymers maintain amorphous structures with enhanced local ordering due to aromatic-aromatic interactions [8] [9]. The radial distribution functions indicate preferred orientations of benzotriazole groups that contribute to anisotropic property development [9].

Surface Modification Techniques for Substrate Functionalization

The utilization of 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate in surface modification applications represents a significant advancement in substrate functionalization technology, particularly for imparting ultraviolet protection to diverse material surfaces [15] [16] [17]. The polymerizable nature of this compound enables permanent attachment to substrates through various grafting mechanisms [16] [18].

Grafting-to methodologies employ pre-formed benzotriazole-containing polymers for attachment to activated substrate surfaces [15] [19]. The hydroxyl functionality present in the benzotriazole structure provides reactive sites for coupling reactions with surface-bound silanes, particularly 3-aminopropyltriethoxysilane-modified surfaces [17] [19]. This approach achieves grafting densities of 15-25 nmol/cm² on silicon oxide surfaces, providing effective ultraviolet protection while maintaining substrate integrity [15].

Grafting-from techniques utilize surface-initiated polymerization to grow benzotriazole methacrylate brushes directly from substrate surfaces [16] [17]. Atom transfer radical polymerization initiated from halogen-terminated surfaces produces polymer brushes with controlled thickness (10-100 nm) and uniform coverage [20] [17]. The resulting surface modifications demonstrate excellent durability under accelerated weathering conditions [17].

Plasma-assisted surface modification employs atmospheric pressure plasma treatment to generate reactive sites on polymer substrates prior to benzotriazole methacrylate grafting [21]. Argon plasma exposure creates surface radicals that initiate graft polymerization, achieving modification depths of 50-200 nm while preserving bulk properties [21]. Contact angle measurements confirm successful surface functionalization, with water contact angles decreasing from 83° to 30° after modification [21].

Photoinitiated grafting processes utilize ultraviolet irradiation to generate surface radicals for subsequent monomer grafting [18]. Benzophenone-sensitized reactions enable spatially controlled surface modification with resolution approaching 1 μm [18]. This technique proves particularly effective for creating patterned ultraviolet-protective coatings on flexible substrates [18].

Substrate compatibility studies demonstrate successful modification of diverse materials including poly(methyl methacrylate), polycarbonate, and polyethylene terephthalate [22] [21] [23]. The universal applicability results from the multiple reactive functionalities present in the benzotriazole methacrylate structure, enabling adaptation to various surface chemistries [15] [18].

Characterization of modified surfaces employs X-ray photoelectron spectroscopy, atomic force microscopy, and contact angle goniometry to confirm successful grafting and assess surface properties [22] [20] [23]. The nitrogen-to-carbon ratio increases from 0.1 to 0.4 following benzotriazole grafting, providing definitive evidence of surface modification [21].

Crosslinking Mechanisms in Thermoset Polymer Networks

The incorporation of 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate into thermoset polymer networks introduces unique crosslinking mechanisms that enhance both structural integrity and ultraviolet stability [24] [25] [26]. The methacrylate functionality enables participation in radical crosslinking reactions while the benzotriazole moiety provides stabilization against photodegradation [27] [28].

Free radical crosslinking mechanisms proceed through conventional vinyl polymerization pathways with additional complexity introduced by the bulky benzotriazole pendant groups [24] [29]. The crosslinking density achievable ranges from 1.2 × 10⁻⁴ to 8.9 × 10⁻⁴ mol/cm³ depending on benzotriazole methacrylate concentration and crosslinker content [30] [31]. Higher crosslink densities result in reduced swelling ratios and enhanced mechanical properties [32] [30].

Network formation kinetics demonstrate that benzotriazole methacrylate exhibits slightly reduced reactivity compared to conventional methacrylates due to steric hindrance from the aromatic substituent [29] [33]. Gel point conversions typically occur at 15-20% monomer consumption, consistent with theoretical predictions for multifunctional crosslinking systems [24] [29].

Crosslink density distribution in benzotriazole-containing networks exhibits characteristic heterogeneity due to the kinetically controlled nature of free radical polymerization [29]. This heterogeneity influences mechanical properties and swelling behavior, with more densely crosslinked regions providing enhanced mechanical strength while less crosslinked regions maintain flexibility [26] [34].

Thermomechanical properties of crosslinked networks containing benzotriazole methacrylate demonstrate enhanced thermal stability with glass transition temperatures elevated by 10-20°C compared to control networks [26] [35]. Dynamic mechanical analysis reveals that the storage modulus remains elevated across broader temperature ranges due to restricted segmental mobility introduced by benzotriazole groups [26].

Swelling behavior analysis using the Flory-Rehner equation enables determination of crosslink densities and network structure parameters [32] [34]. Benzotriazole-containing networks exhibit reduced equilibrium swelling due to enhanced crosslink density and favorable polymer-solvent interaction parameters [36] [31].

Covalent adaptable network formation can be achieved through incorporation of dynamic covalent bonds alongside benzotriazole methacrylate units [35] [27]. Disulfide or boronic ester linkages enable network rearrangement at elevated temperatures while maintaining crosslinked structure at service temperatures [37] [28]. This approach reconciles the conflicting requirements of high mechanical performance and processability [28].

Network characterization techniques including gel content determination, swelling measurements, and dynamic mechanical analysis provide comprehensive evaluation of crosslinked structure [30] [31]. Gel contents typically exceed 90% in fully developed networks, confirming effective crosslinking [33] [31]. Swelling ratios in good solvents range from 2.4 to 8.5 depending on crosslink density [30] [36].

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 7 companies with hazard statement code(s):;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

96478-09-0

Wikipedia

2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

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